molecular formula C9H17NO3 B15327693 Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate

Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate

Cat. No.: B15327693
M. Wt: 187.24 g/mol
InChI Key: DEZWFTPZXUAZDJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a propanoate backbone with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(tetrahydrofuran-2-yl)propanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of amino acid derivatives with biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(tetrahydropyran-2-yl)propanoate: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.

    Ethyl 2-amino-3-(furan-2-yl)propanoate: Contains a furan ring instead of a tetrahydrofuran ring.

    Ethyl 2-amino-3-(pyrrolidin-2-yl)propanoate: Features a pyrrolidine ring instead of a tetrahydrofuran ring.

Uniqueness

Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical and biological properties. This ring structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-amino-3-(oxolan-2-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h7-8H,2-6,10H2,1H3

InChI Key

DEZWFTPZXUAZDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCCO1)N

Origin of Product

United States

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